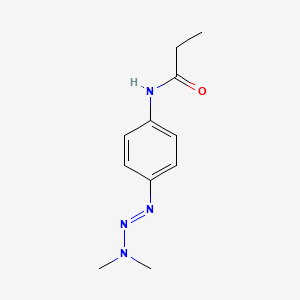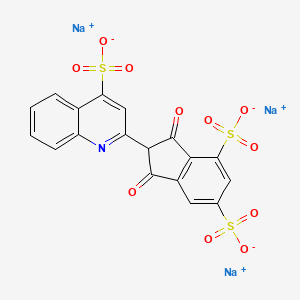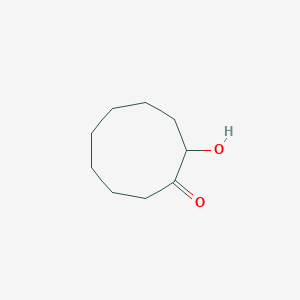![molecular formula C14H11Cl2NO4 B14752416 7-Chloro-11-methylpyrido[1,2-b]isoquinolin-5-ium perchlorate CAS No. 1586-21-6](/img/structure/B14752416.png)
7-Chloro-11-methylpyrido[1,2-b]isoquinolin-5-ium perchlorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-11-methylpyrido[1,2-b]isoquinolin-5-ium perchlorate: is a heterocyclic compound that belongs to the class of isoquinolines. Isoquinolines are nitrogen-containing aromatic compounds that are structurally related to quinolines. This compound is characterized by the presence of a chlorine atom at the 7th position and a methyl group at the 11th position on the pyrido[1,2-b]isoquinoline skeleton, with a perchlorate anion as the counterion.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-11-methylpyrido[1,2-b]isoquinolin-5-ium perchlorate typically involves the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized using the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Chlorination and Methylation:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions:
Reduction: Reduction reactions can occur at the aromatic ring, leading to the formation of dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.
Major Products:
N-oxides: Formed from oxidation reactions.
Dihydro derivatives: Formed from reduction reactions.
Substituted derivatives: Formed from substitution reactions.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry and catalysis.
Synthesis: It serves as an intermediate in the synthesis of other heterocyclic compounds.
Biology and Medicine:
Antimicrobial Activity: The compound exhibits antimicrobial properties and can be used in the development of new antibiotics.
Anticancer Activity: Research has shown potential anticancer activity, making it a candidate for drug development.
Industry:
作用機序
The mechanism of action of 7-Chloro-11-methylpyrido[1,2-b]isoquinolin-5-ium perchlorate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
類似化合物との比較
7,9-Dichloro-11-methylpyrido[1,2-b]isoquinolinium perchlorate: Similar structure with an additional chlorine atom.
7-Iodo-11-methylpyrido[1,2-b]isoquinolin-5-ium perchlorate: Similar structure with an iodine atom instead of chlorine.
Uniqueness:
特性
CAS番号 |
1586-21-6 |
|---|---|
分子式 |
C14H11Cl2NO4 |
分子量 |
328.1 g/mol |
IUPAC名 |
7-chloro-11-methylbenzo[b]quinolizin-5-ium;perchlorate |
InChI |
InChI=1S/C14H11ClN.ClHO4/c1-10-11-5-4-6-13(15)12(11)9-16-8-3-2-7-14(10)16;2-1(3,4)5/h2-9H,1H3;(H,2,3,4,5)/q+1;/p-1 |
InChIキー |
ILMSEJLWYRTZMT-UHFFFAOYSA-M |
正規SMILES |
CC1=C2C=CC=C(C2=C[N+]3=CC=CC=C13)Cl.[O-]Cl(=O)(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


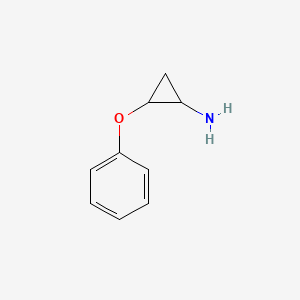
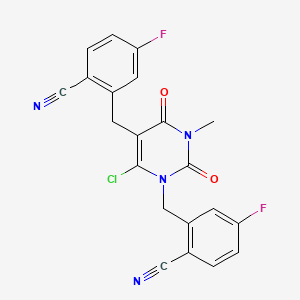
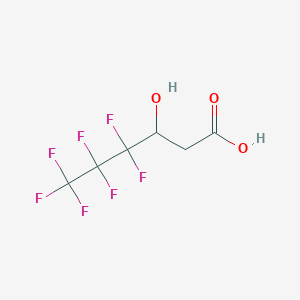
![2-[(4R,6S)-6-[(E)-2-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]ethenyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid](/img/structure/B14752340.png)
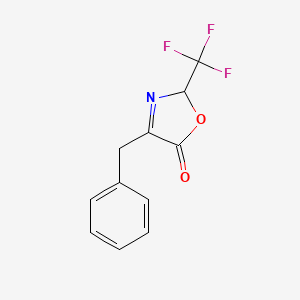
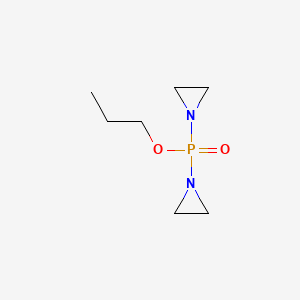
![N-[1-(4-Aminophenyl)propan-2-yl]-2,2,2-trifluoroacetamide](/img/structure/B14752356.png)
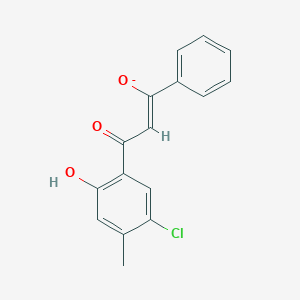
![(1R,4S,5S,8R,9R,12S,13S,16S,19S)-19-methoxy-8-[(2R,4R)-4-methoxy-6-methylhept-5-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-ol](/img/structure/B14752377.png)
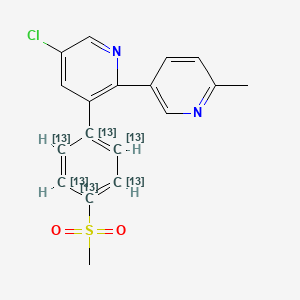
![3-Bromo-7-methoxypyrido[3,4-b]pyrazine](/img/structure/B14752392.png)
